
S-(2-Furanylmethyl) methanethioate-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Furanylmethyl) methanethioate-d2: is a deuterated analog of S-(2-Furanylmethyl) methanethioate. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Méthodes De Préparation
Industrial Production Methods: Industrial production methods for S-(2-Furanylmethyl) methanethioate-d2 are not well-documented. Typically, the production of deuterated compounds involves specialized facilities equipped to handle deuterium gas and other deuterated reagents. The process may include multiple steps of synthesis, purification, and quality control to ensure the high purity and isotopic enrichment of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: S-(2-Furanylmethyl) methanethioate-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the methanethioate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-(2-Furanylmethyl) methanethioate-d2 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the behavior of the parent compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic stability of potential therapeutic agents.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of S-(2-Furanylmethyl) methanethioate-d2 is primarily related to its role as a tracer. The deuterium atoms in the compound allow researchers to track its distribution and transformation in various systems. This helps in understanding the molecular targets and pathways involved in the metabolism and action of the parent compound .
Comparaison Avec Des Composés Similaires
S-(2-Furanylmethyl) methanethioate: The non-deuterated analog.
S-(2-Furanylmethyl) ethanethioate: A similar compound with an ethyl group instead of a methyl group.
S-(2-Furanylmethyl) propanethioate: A similar compound with a propyl group instead of a methyl group.
Uniqueness: S-(2-Furanylmethyl) methanethioate-d2 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying the behavior of the parent compound in various systems .
Propriétés
Formule moléculaire |
C6H6O2S |
|---|---|
Poids moléculaire |
144.19 g/mol |
Nom IUPAC |
S-[dideuterio(furan-2-yl)methyl] methanethioate |
InChI |
InChI=1S/C6H6O2S/c7-5-9-4-6-2-1-3-8-6/h1-3,5H,4H2/i4D2 |
Clé InChI |
GFAOAYJTEVHTLA-APZFVMQVSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CC=CO1)SC=O |
SMILES canonique |
C1=COC(=C1)CSC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



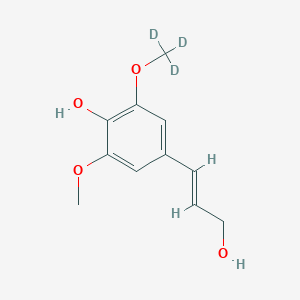
![4-ethyl-2-[3-methyl-5-[3-(trifluoromethyl)anilino]pyrazol-1-yl]-1H-pyrimidin-6-one](/img/structure/B12366833.png)
![sodium;3-[[(E)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12366834.png)
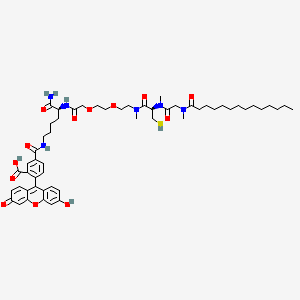
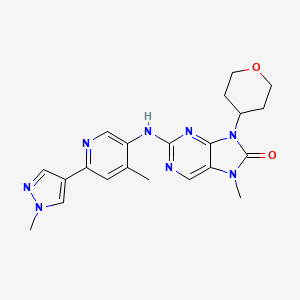
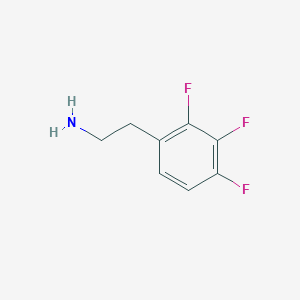
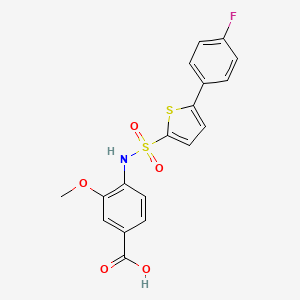
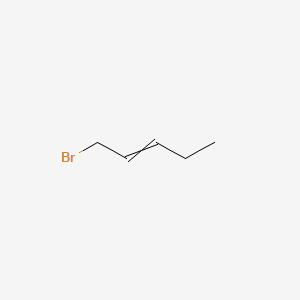
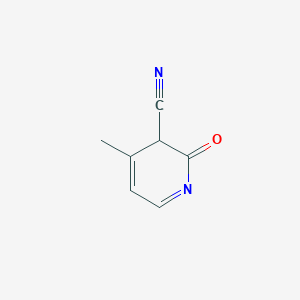

![4-[[3,4-bis(oxidanylidene)-2-[[(1~{R})-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-~{N},~{N}-dimethyl-3-oxidanyl-pyridine-2-carboxamide](/img/structure/B12366892.png)
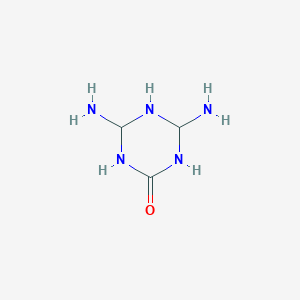
![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)
